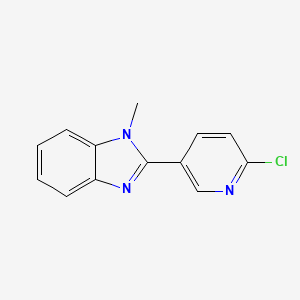

2-(6-氯-3-吡啶基)-1-甲基-1H-1,3-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole” is also known as Imidacloprid . It is a neonicotinoid, which is a class of neuro-active insecticides modeled after nicotine . It is a patented chemical, manufactured by Bayer Cropscience (part of Bayer AG) and sold under various trade names .

Molecular Structure Analysis

The molecular structure of Imidacloprid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10ClN5O2/c10-8-2-1-7 (5-12-8)6-14-4-3-11-9 (14)13-15 (16)17/h1-2,5H,3-4,6H2, (H,11,13) .

Chemical Reactions Analysis

Imidacloprid residue persistence in the environment for up to 3000 days has been highlighted . The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in imidacloprid degradation .

Physical And Chemical Properties Analysis

Imidacloprid has a molecular weight of 255.661 . It is a yellowish crystalline solid with a density of 1.46 g/cm3 at 20°C . It has a melting point of 136 °C .

科学研究应用

合成与化学应用

化学合成和结构重要性:2-(6-氯-3-吡啶基)-1-甲基-1H-1,3-苯并咪唑是合成化学领域中引起兴趣的化合物,特别是在苯并咪唑衍生物的合成中,苯并咪唑衍生物普遍存在于药物和材料化学中。此类化合物的合成通常涉及复杂的反应,突出了该化学物质在创建复杂结构中的作用。例如,通过直接铜催化的胺化合成吡啶并[1,2-a]苯并咪唑强调了特定添加剂(如酸)的重要性,以有效地创建这些化合物,它们因 DNA 嵌入和荧光等特性而在药物和材料化学中都有应用 (Masters 等人,2011 年)。

生物和医药应用:苯并咪唑衍生物,包括与 2-(6-氯-3-吡啶基)-1-甲基-1H-1,3-苯并咪唑相似的结构,已在癌症治疗中显示出潜力。已测试某些与苯并咪唑基衍生物形成的 Zn(II) 配合物对不同癌细胞的细胞毒性,显示出显着的疗效。这些配合物与 DNA 的相互作用及其在细胞中诱导凋亡的能力进一步强调了它们在癌症治疗中的潜力 (Zhao 等人,2015 年)。

光谱和材料应用

光谱性质:苯并咪唑衍生物的结构和光谱分析对于了解其化学性质和潜在应用至关重要。涉及 2-(2-吡啶-4-基-乙烯基)-1H-苯并咪唑衍生物的合成、光谱研究和晶体结构测定的研究揭示了它们的构象和分子相互作用。此类分析对于探索这些化合物在包括材料科学在内的各个领域中的应用至关重要 (Hranjec 等人,2008 年)。

作用机制

Target of Action

The primary target of 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses. By binding to these receptors, 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole interferes with the normal functioning of the insect’s nervous system .

Mode of Action

2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole acts by binding to the nAChR, causing a blockage of the nicotinergic neuronal pathway . This binding prevents acetylcholine, a neurotransmitter, from transmitting impulses between nerves, leading to the paralysis and eventual death of the insect .

Biochemical Pathways

The action of 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole affects the normal biochemical pathways in the insect’s body. Specifically, it disrupts the normal functioning of the nervous system by blocking the transmission of nerve impulses . This disruption leads to a series of downstream effects, including paralysis and death of the insect .

Pharmacokinetics

It is known that this compound is highly soluble and persistent in the environment . These properties may impact its bioavailability and its effectiveness as an insecticide.

Result of Action

The result of the action of 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is the paralysis and eventual death of the insect . By binding more strongly to insect neuron receptors than to mammal neuron receptors, this insecticide is more toxic to insects than to mammals .

Action Environment

The action, efficacy, and stability of 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole can be influenced by various environmental factors. For instance, its persistence in the environment can lead to prolonged exposure of insects to this compound . Furthermore, its high solubility can influence its distribution in the environment and its uptake by insects .

安全和危害

未来方向

属性

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-17-11-5-3-2-4-10(11)16-13(17)9-6-7-12(14)15-8-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFAWFBGDDRKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2581826.png)

![(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2581829.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2581834.png)

![[(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate;hydrochloride](/img/structure/B2581837.png)

methanone](/img/structure/B2581839.png)

![3-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2581843.png)